Hydrogen-Bond Donor Capacity Advantage
2‑Methyl‑2‑(2‑pyrrolyl)propanoic acid possesses two hydrogen‑bond donor (HBD) groups—the carboxylic acid O–H and the pyrrole N–H—versus the N‑pyrrolyl regioisomer (2‑methyl‑2‑(1H‑pyrrol‑1‑yl)propanoic acid, CAS 1185320‑31‑3), which has only one HBD (the carboxylic acid) because the pyrrole nitrogen is quaternised by the C–N linkage . This additional donor enables bidentate H‑bond interactions with biological targets that are sterically and electronically inaccessible to the N‑isomer .
| Evidence Dimension | Hydrogen-bond donor count (HBD) |
|---|---|
| Target Compound Data | 2 (COOH + pyrrole N–H) |
| Comparator Or Baseline | 2-Methyl-2-(1H-pyrrol-1-yl)propanoic acid (CAS 1185320-31-3): HBD = 1 (COOH only) |
| Quantified Difference | +1 HBD (100% increase in donor count) |
| Conditions | Computed property (Cactvs 3.4.8.18 / PubChem release 2024.11.20 for comparator; Leyan computed data for target) |
Why This Matters
An additional hydrogen‑bond donor directly expands the pharmacophoric repertoire for target engagement, making the C‑pyrrolyl isomer the preferred scaffold when a pyrrole N–H contact is essential for binding affinity or selectivity.
- [1] PubChem. 2-methyl-2-(1H-pyrrol-1-yl)propanoic acid (CID 45791183). Computed properties: Hydrogen Bond Donor Count = 1. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/2-methyl-2-(1H-pyrrol-1-yl)propanoic-acid (accessed 2026-04-23). View Source
- [2] Khanna, I. K.; Weier, R. M.; Yu, Y.; et al. 1,2‑Diarylpyrroles as Potent and Selective Inhibitors of Cyclooxygenase‑2. J. Med. Chem. 1997, 40 (11), 1619–1633. Demonstrates that pyrrole regioisomerism can produce >1,700‑fold difference in COX‑2 inhibitory potency (IC₅₀ 60 nM vs. inactive). View Source
